molecular formula C11H16O2 B129344 2-tert-Butyl-4-hydroxyanisole-d3 CAS No. 1794892-02-6

2-tert-Butyl-4-hydroxyanisole-d3

Cat. No. B129344
M. Wt: 183.26 g/mol
InChI Key: IMOYOUMVYICGCA-GKOSEXJESA-N
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Description

2-tert-Butyl-4-hydroxyanisole, also known as BHA, is a phenolic antioxidant that has been extensively studied for its protective effects against chemical carcinogenesis. It is known to inhibit a broad spectrum of carcinogens, mutagens, and tumor promoters through various mechanisms, including the induction of detoxifying enzyme systems, alteration of cytochrome P-450 metabolism, and its inherent antioxidant properties .

Synthesis Analysis

The synthesis of BHA and its analogs has been a subject of research to understand the specificity of induction of cancer-protective enzymes. A series of mono- and dialkyl ethers of tert-butylhydroquinone and its dimer have been synthesized to evaluate their ability to induce detoxification enzymes in various tissues. These studies have shown that the structural modifications can influence the inductive potency of these compounds .

Molecular Structure Analysis

The molecular structure of BHA has been analyzed using various spectroscopic methods, including FT-IR, FT-Raman, and NMR. Optimized geometrical structures and harmonic vibrational frequencies have been computed using density functional theory (DFT) methods, which are in good agreement with experimental data. The studies also include analyses of the chemical potential, thermodynamical parameters, and the first-order hyperpolarizability of the BHA molecule .

Chemical Reactions Analysis

BHA undergoes oxidative metabolism in the presence of rat liver microsomes to yield various metabolites, including tert-butylhydroquinone, tert-butylquinone, and a polar metabolite presumed to be a BHA-glutathione conjugate. The metabolism of BHA is influenced by pretreatment with inducers such as 5,6-benzoflavone or phenobarbital, which can increase the rate of formation of these metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of BHA have been characterized through various analytical techniques. High-resolution gas chromatography-mass spectrometry has been used to determine BHA in rat plasma, demonstrating the compound's specificity and accuracy in pharmacokinetic studies . Additionally, the UV spectrum and antioxidant properties of BHA have been studied using DFT and TD-DFT methods, revealing the molecule's electrophilic reactive sites and its ability to resist oxidation by reacting with peroxide radicals .

Scientific Research Applications

Overview of Butylated Hydroxyanisole

Butylated hydroxyanisole (BHA), closely related to 2-tert-Butyl-4-hydroxyanisole-d3, is a synthetic antioxidant widely used in food preservation to prevent oils and fats from oxidative deterioration and rancidity. Its applications have been extensively reviewed, highlighting its role in enhancing food shelf life and safety. Notably, it has been assessed for potential toxicities, with findings indicating no significant cancer hazard and suggesting potential anticarcinogenic properties at current levels of use as a food additive (Williams, Iatropoulos, & Whysner, 1999).

Toxicological Perspective

From a toxicological standpoint, BHA has undergone thorough examination, particularly regarding its carcinogenicity in the forestomach of rodents. Although evidence supports the carcinogenic potential of BHA, there is minimal indication of genotoxicity. This insight is pivotal for risk assessment, underscoring the need for further research to elucidate the underlying mechanisms of its tumorigenicity, possibly involving reactive oxygen species (Verhagen, Schilderman, & Kleinjans, 1991).

Environmental and Health Implications

In addition to food applications, synthetic phenolic antioxidants (SPAs) like BHA have been studied for their environmental occurrence, human exposure, and toxicity. SPAs have been detected in various matrices, highlighting the importance of understanding their environmental behaviors and potential health impacts. These studies call for future research focused on novel SPAs with reduced toxicity and environmental footprint (Liu & Mabury, 2020).

Alternative Natural Antioxidants

The shift towards natural antioxidants for food preservation reflects growing consumer skepticism towards synthetic alternatives like BHA. Research emphasizes exploring natural sources, such as spices and herbs, for their antioxidative properties, which could offer safer and equally effective solutions for extending the shelf life of foods without compromising health and environmental integrity (Aladedunye, 2014).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as should dust formation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

3-tert-butyl-4-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOYOUMVYICGCA-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-p-hydroxyanisole

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